molecular formula C7H8N2O4S B3022536 2-(Methylsulfonyl)-4-nitroaniline CAS No. 96-74-2

2-(Methylsulfonyl)-4-nitroaniline

Cat. No.: B3022536
CAS No.: 96-74-2
M. Wt: 216.22 g/mol
InChI Key: KIMXIMWZIRTKCQ-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-nitroaniline is an organic compound with the molecular formula C7H8N2O4S It is characterized by the presence of a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3) attached to an aniline ring

Mechanism of Action

Target of Action

It’s worth noting that compounds with a methylsulfonyl group have been reported to inhibit cyclooxygenase-2 (cox-2), an enzyme involved in inflammation and pain .

Mode of Action

It’s known that sulfonyl fluorides, a related group of compounds, can act as electrophilic warheads, binding to surface receptor sites and blocking the interaction of parasites and hosts . This suggests that 2-(Methylsulfonyl)-4-nitroaniline might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that cox-2 inhibitors can affect the metabolism of arachidonic acid, a key molecule involved in inflammation . This suggests that this compound might have a role in modulating inflammatory responses.

Pharmacokinetics

A compound named skb264, which uses a 2-methylsulfonyl pyrimidine linker, has been reported to have improved stability in circulation compared to other compounds . This suggests that this compound might also have favorable pharmacokinetic properties.

Result of Action

It’s known that cox-2 inhibitors can reduce the production of prostaglandins, key mediators of inflammation . This suggests that this compound might have anti-inflammatory effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonyl fluorides are known to be more stable than sulfinyl or sulfenyl fluorides, as well as sulfonyl chlorides . This suggests that this compound might be relatively stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-nitroaniline typically involves the nitration of 2-(Methylsulfonyl)aniline. The process begins with the sulfonation of aniline to form 2-(Methylsulfonyl)aniline, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position relative to the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and safety. The use of continuous flow systems allows for better control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 2-(Methylsulfonyl)-4-phenylenediamine.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

    Oxidation: 2-(Methylsulfonyl)-4-nitrobenzenesulfonic acid.

Scientific Research Applications

2-(Methylsulfonyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroaniline: Lacks the methylsulfonyl group, affecting its solubility and reactivity.

    2-(Methylsulfonyl)-4-chloroaniline: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

2-(Methylsulfonyl)-4-nitroaniline is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-methylsulfonyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMXIMWZIRTKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059138
Record name Benzenamine, 2-(methylsulfonyl)-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-74-2
Record name 2-(Methylsulfonyl)-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mesyl-4-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-(methylsulfonyl)-4-nitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 2-(methylsulfonyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mesyl-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.301
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Record name 2-MESYL-4-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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